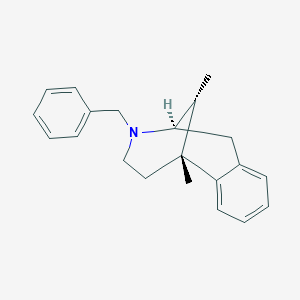

Deoxy-N-benzylnormetazocine

Description

Structure

3D Structure

Properties

CAS No. |

147384-62-1 |

|---|---|

Molecular Formula |

C21H25N |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

(1R,9R,13R)-10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |

InChI |

InChI=1S/C21H25N/c1-16-20-14-18-10-6-7-11-19(18)21(16,2)12-13-22(20)15-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3/t16-,20+,21+/m0/s1 |

InChI Key |

QAAXWTHVNTVMCJ-ZLGUVYLKSA-N |

SMILES |

CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |

Isomeric SMILES |

C[C@H]1[C@H]2CC3=CC=CC=C3[C@@]1(CCN2CC4=CC=CC=C4)C |

Canonical SMILES |

CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |

Synonyms |

deoxy-N-benzylnormetazocine |

Origin of Product |

United States |

Synthetic Routes and Chemical Modifications of Deoxy N Benzylnormetazocine and Its Analogues

General Synthetic Strategies for Benzomorphan (B1203429) Derivatives

The construction of the benzomorphan skeleton, a core component of Deoxy-N-benzylnormetazocine, can be achieved through several synthetic routes. A common and effective method involves the acid-catalyzed intramolecular cyclization of 4-benzyl-substituted piperidines. researchgate.netcsic.es This process, often a Friedel-Crafts type reaction, forms the fused benzene (B151609) ring of the benzomorphan structure. csic.es

Another prominent strategy is the aza-Prins cyclization. csic.esresearchgate.net This reaction can be a key step in the diastereoselective synthesis of the benzomorphan core, allowing for the controlled formation of specific stereoisomers. csic.esresearchgate.net For instance, the reaction of an appropriate aldehyde with N-tosylhomoallylamine, promoted by a Lewis acid like bismuth triflate, can yield a bicyclic intermediate that is then converted to the benzomorphan structure. csic.es

Furthermore, tandem reactions, such as a [5 + 1]/hemiaminalization sequence, have been developed for the one-step, diastereoselective synthesis of 3,4-benzomorphan derivatives from readily available starting materials under mild, metal-free conditions. acs.org This approach involves a sequential double Michael addition followed by an intramolecular hemiaminalization. acs.org Modifications to these general strategies allow for the introduction of various substituents on the benzomorphan ring system, leading to a diverse library of compounds for research. nih.govacs.org

Specific Derivation of Deoxy-N-benzylnormetazocine from Normetazocine

The synthesis of Deoxy-N-benzylnormetazocine typically starts from normetazocine, a precursor that already contains the core benzomorphan structure. researchgate.netnih.gov Normetazocine itself is a racemic mixture of (+)- and (–)-enantiomers. smolecule.com The key transformation in deriving Deoxy-N-benzylnormetazocine is the N-alkylation of normetazocine with a benzyl (B1604629) group. This reaction attaches the benzyl moiety to the nitrogen atom of the piperidine (B6355638) ring within the benzomorphan skeleton.

The "deoxy" prefix in Deoxy-N-benzylnormetazocine indicates the absence of a phenolic hydroxyl group that is present in many related benzomorphan compounds. researchgate.netresearchgate.net This structural feature significantly influences its pharmacological profile, particularly reducing its affinity for opioid receptors. researchgate.netresearchgate.net The synthesis of various N-substituted normetazocine derivatives, including those with different aromatic or aliphatic groups, is a common strategy to explore structure-activity relationships. nih.gov

Stereoselective Synthesis and Enantiomeric Preparation

The stereochemistry of benzomorphan derivatives is a critical determinant of their biological activity. csic.esnih.gov Therefore, significant effort has been dedicated to developing stereoselective synthetic methods and procedures for resolving enantiomers.

One approach to stereoselective synthesis involves using a chiral auxiliary, such as perpivaloylated galactose. researchgate.net The cyclization of benzyl-substituted N-galactosyl didehydropiperidinones can proceed stereoselectively to yield highly substituted benzomorphan derivatives, where the chiral auxiliary directs the stereochemical outcome of the reaction. researchgate.net

The aza-Prins reaction has also been employed for the diastereoselective synthesis of the benzomorphan core. csic.es For example, the reaction of (R)-(benzyloxy)(phenyl)acetaldehyde with N-tosylhomoallylamine can lead to a specific diastereomer of the resulting bicyclic intermediate, which can then be converted to an enantiomerically pure benzomorphan. csic.es

Optical resolution is another common method to obtain pure enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization. acs.org This technique has been successfully used to separate the enantiomers of key piperidone intermediates in the synthesis of benzomorphans. acs.org

Design and Synthesis of Deoxy-N-benzylnormetazocine Analogues for Research

The design and synthesis of analogues of Deoxy-N-benzylnormetazocine are driven by the desire to investigate the structure-activity relationships at various receptors, particularly sigma receptors. researchgate.netresearchgate.net Modifications are typically made to the N-substituent and the aromatic ring of the benzomorphan core.

For example, analogues have been synthesized where the benzyl group is substituted with different functional groups. One such analogue is (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, which was designed as an irreversible ligand for the sigma-1 receptor. nih.gov Other modifications include the introduction of different N-substituents altogether, such as ethyleneamino groups, to explore the impact on binding affinity and selectivity for sigma-1, sigma-2, and kappa opioid receptors. researchgate.net

Receptor Pharmacology of Deoxy N Benzylnormetazocine

Overview of Deoxy-N-benzylnormetazocine Interactions with Opioid Receptors

Deoxy-N-benzylnormetazocine is a benzomorphan (B1203429) derivative whose interactions with opioid receptors are characterized by remarkably low affinity. This is a critical feature distinguishing it from many other benzomorphans, such as its phenolic counterparts. The absence of a phenolic hydroxyl group in its structure is a key determinant of its opioid receptor binding profile, as this functional group is generally considered essential for significant activity at classical opioid receptors. nih.govnih.gov

Research consistently demonstrates that Deoxy-N-benzylnormetazocine and similar deoxy-benzomorphans exhibit very poor affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors. nih.gov The removal of the phenolic hydroxyl group, a feature present in potent opioids like morphine, substantially diminishes the binding affinity to opiate receptors. nih.gov This low affinity means the compound does not significantly engage these receptors to produce typical opioid-mediated effects. nih.gov

Interactive Table: Opioid Receptor Affinity of Deoxy-N-benzylnormetazocine (Users can filter this table by receptor type)

| Receptor Subtype | Reported Affinity (Ki) | Citation |

|---|---|---|

| Mu (μ) | Very Low | nih.gov |

| Kappa (κ) | Very Low | nih.gov |

Deoxy-N-benzylnormetazocine Interactions with Sigma Receptors

While demonstrating negligible opioid activity, Deoxy-N-benzylnormetazocine shows significant affinity for sigma (σ) receptors. jneurosci.org These receptors, which are distinct from opioid, dopaminergic, and other classical neurotransmitter receptors, are considered the primary targets through which Deoxy-N-benzylnormetazocine exerts its pharmacological effects. nih.govjneurosci.org

Studies investigating the motor effects of (-)-deoxy-N-benzylnormetazocine, such as circling behavior in rats, have revealed a functional preference for the sigma-2 (σ2) receptor subtype over the sigma-1 (σ1) subtype. nih.gov The potency of (-)-deoxy-N-benzylnormetazocine in producing these motor effects correlates well with its affinity for sigma-2 receptors, but not for sigma-1 receptors. nih.govresearchgate.net This suggests that the sigma-2 receptor is the key mediator of at least some of its central nervous system effects. nih.gov

Interactive Table: Comparative Sigma Receptor Affinity and Functional Correlation (Users can sort this table by column)

| Compound | Correlates with σ1 Affinity | Correlates with σ2 Affinity | Primary Mediator of Motor Effects | Citation |

|---|

Sigma receptors exhibit stereospecific binding, meaning they preferentially bind one enantiomer (stereoisomer) of a compound over the other. In the case of benzomorphans, the sigma-2 receptor subtype shows a preference for the (-)-stereoisomers. sigmaaldrich.com The motor effects observed with (-)-deoxy-N-benzylnormetazocine are consistent with this enantioselectivity, further implicating the sigma-2 receptor in its mechanism of action. nih.govsigmaaldrich.com This is in contrast to the sigma-1 receptor, which is characterized by a higher affinity for the (+)-stereoisomers of many benzomorphans. sigmaaldrich.com

Exploration of Other Receptor Targets and Potential Polypharmacology

Investigations into the broader receptor profile of related benzomorphans suggest a degree of selectivity for sigma receptors over certain other targets. For instance, studies with (+)-N-benzylnormetazocine, a closely related compound, showed that its binding in the brain was not significantly inhibited by antagonists for dopamine (B1211576) D2 receptors (spiperone) or phencyclidine (PCP) binding sites on the NMDA receptor (TCP). nih.gov While these data are for the phenolic enantiomer, they suggest that the core N-benzylnormetazocine structure may not readily engage these particular receptor systems, pointing towards a more focused, though not exclusive, interaction with sigma receptors. jneurosci.orgnih.gov

Structure Activity Relationships Sar of Deoxy N Benzylnormetazocine and Its Analogues

Methodological Approaches to SAR Analysis in Benzomorphans

The elucidation of structure-activity relationships within the benzomorphan (B1203429) class relies on a combination of synthetic chemistry, in vitro pharmacology, and computational modeling. A primary technique involves the systematic synthesis of analogue series, where specific parts of the lead molecule are modified. nih.gov These modifications can include evaluating the nature, size, and electronic and steric properties of substituents, particularly at the nitrogen atom. researchgate.netmdpi.com

Pharmacological evaluation is predominantly conducted using competitive radioligand binding assays. nih.gov These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a known, radioactively labeled ligand. For instance, opioid receptor affinities (μ, δ, κ) are often determined using radioligands like [³H]DAMGO, [³H]DPDPE, and [³H]U69,593, respectively. nih.govnih.gov Similarly, sigma-1 (σ₁) and sigma-2 (σ₂) receptor affinities are assessed using ligands such as ³H-pentazocine and [³H]1,3-di-o-tolylguanidine ([³H]DTG). researchgate.netresearchgate.net Functional assays, for example, [³⁵S]GTPγS binding, provide further information on the agonist or antagonist nature of the ligand-receptor interaction. researchgate.net

In addition to experimental methods, computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies are employed. nih.gov These methods aim to correlate physicochemical properties of the molecules with their biological activities to build predictive models that can guide the design of new, more potent, and selective compounds. nih.govthepsci.eu

Impact of Structural Modifications on Opioid Receptor Affinity

The affinity of benzomorphan derivatives for opioid receptors is highly sensitive to specific structural features, most notably the presence of a phenolic hydroxyl group at the 3-position.

The defining characteristic of "deoxy" benzomorphans like Deoxy-N-benzylnormetazocine is the absence of this hydroxyl group. This single modification is known to be critical for potent opioid receptor activity; consequently, deoxy-benzomorphans typically exhibit very low affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. researchgate.net

While the deoxy-scaffold itself lacks significant opioid affinity, modifications to other parts of the molecule, especially the N-substituent on a normetazocine core, can introduce or modulate opioid receptor binding. For example, in a series of cis-(−)-N-normetazocine analogues (which possess the hydroxyl group), the introduction of specific N-substituents can lead to high affinity and selectivity for the κ-opioid receptor. researchgate.net One such analogue, compound (−)-7b, was found to have a nanomolar affinity for the κ-opioid receptor with a Ki value of 21.5 nM and showed good selectivity over μ- and δ-opioid receptors as well as sigma receptors. researchgate.net The replacement of the N-phenethyl group in fentanyl with an N-benzyl group, a change of a single carbon, significantly reduces opioid receptor activity. plos.org In another series, replacing the 3-hydroxyl group with an amino group can enhance binding affinity, suggesting the NH₂ group can act as an isostere for the hydroxyl group at opioid receptors. nih.gov

| Compound | Core Structure | Key Modification | Opioid Receptor Affinity Profile |

|---|---|---|---|

| (-)-Deoxy-N-benzylnormetazocine | Benzomorphan | Lacks 3-hydroxyl group | Very low affinity for opiate receptors. researchgate.net |

| (-)-Deoxypentazocine | Benzomorphan | Lacks 3-hydroxyl group | Very low affinity for opiate receptors. researchgate.net |

| Compound (-)-7b | cis-(−)-N-normetazocine | Specific N-ethyleneamino substituent | Selective for κ-opioid receptor (Ki = 21.5 nM). researchgate.net |

| LP1 | (-)-cis-N-normetazocine | N-phenylpropanamido substituent | μ/δ agonist profile (IC50 = 4.8 nM at μ, 12 nM at δ). researchgate.netmdpi.com |

Influence of Structural Changes on Sigma Receptor Binding and Selectivity

In contrast to their weak opioid interactions, many deoxy-benzomorphan derivatives show significant affinity for sigma receptors. The structure of the N-substituent is a primary determinant of this activity.

Generally, more lipophilic N-substituents tend to increase sigma receptor affinity. researchgate.net The N-benzyl group on Deoxy-N-benzylnormetazocine is an example of such a lipophilic substituent that confers high affinity. Studies have shown that (+)-N-Benzyl-N-normetazocine possesses a subnanomolar affinity for the sigma-1 (σ₁) site, with a reported Ki value of 0.67 nM. researchgate.net

Structural changes can also influence the selectivity between the two main sigma receptor subtypes, σ₁ and σ₂. Research on a series of deoxybenzomorphans, including (-)-deoxy-N-benzylnormetazocine and (-)-deoxypentazocine, found that their rank order of potency in producing motor effects correlated well with their binding affinities for σ₂ receptors, but not σ₁ receptors. researchgate.net This suggests that these specific (-)-deoxy compounds preferentially target the σ₂ subtype. researchgate.net Conversely, other analogues, particularly cis-(+)-deoxy compounds, have been shown to display high selectivity for σ₁ receptors. researchgate.net Modest structural changes can have major effects on σ₁/σ₂ selectivity. nih.gov

| Compound / Analogue | Affinity Profile | Ki Value (nM) |

|---|---|---|

| (+)-N-Benzyl-N-normetazocine | σ₁ Receptor | 0.67 researchgate.net |

| (-)-Deoxy-N-benzylnormetazocine | Potency correlates with σ₂ receptor affinity. researchgate.net | N/A |

| (-)-Deoxypentazocine | Potency correlates with σ₂ receptor affinity. researchgate.net | N/A |

| cis-(+)-Deoxy compounds | High σ/κ selectivity with nanomolar affinity for σ₁ receptors. researchgate.net | N/A |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a critical factor that dictates the binding affinity and selectivity of benzomorphan ligands. The rigid, multi-ring structure of these compounds contains several chiral centers, and different stereoisomers often exhibit distinct pharmacological profiles.

The orientation of substituents plays a pivotal role in how a ligand fits into a receptor's binding pocket. For benzomorphans, the (+)-isomers are often selective for sigma receptors, particularly the σ₁ subtype, while the (−)-isomers may show higher affinity for opioid receptors or the σ₂ receptor subtype. researchgate.netmdpi.com For example, (+)-N-benzyl-normetazocine is recognized as a selective σ₁ ligand, and its radiolabeled form has been used to study these receptors in vivo. nih.gov

Studies comparing enantiomeric pairs have provided clear evidence of this stereochemical influence. A comparison of cis-(−)- and cis-(+)-N-deoxynormetazocine derivatives revealed that both isomers have similar σ₁ and σ₂ binding profiles to the parent cis-(+)-N-normetazocine derivatives. researchgate.net However, the cis-(+)-deoxy compounds specifically displayed high σ/κ selectivity with nanomolar Ki values for σ₁ receptors. researchgate.net In contrast, within the cis-(−)-N-normetazocine series (with the hydroxyl group), certain analogues were found to bind with high affinity to the κ-opioid receptor. researchgate.net This demonstrates that stereochemistry at the benzomorphan core can direct a ligand toward either sigma or opioid receptors, a preference that is then further modulated by other structural features.

In Vitro Pharmacological Characterization of Deoxy N Benzylnormetazocine

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The test compound, in this case, Deoxy-N-benzylnormetazocine, is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which represents the affinity of the compound for the receptor.

Studies have shown that (-)-Deoxy-N-benzylnormetazocine displays a notable affinity for sigma-2 (σ2) receptors. nih.govresearchgate.net In comparative studies, the rank order of potency for producing certain motor effects was found to approximate the affinities for σ2 receptors, but not sigma-1 (σ1) receptors. nih.gov Specifically, the potency was ranked as (-)-deoxypentazocine > (-)-deoxy-N-benzylnormetazocine > (+)-N-benzylnormetazocine. nih.govresearchgate.net This suggests a preferential binding to the σ2 receptor subtype.

It is important to note that the phenolic hydroxyl group, which is absent in deoxybenzomorphans like Deoxy-N-benzylnormetazocine, is a known requirement for significant opiate receptor activity. nih.govresearchgate.net Consequently, these deoxy compounds exhibit very low affinity for opiate receptors. nih.govresearchgate.net

Table 1: Receptor Binding Affinity of Deoxy-N-benzylnormetazocine and Related Compounds

| Compound | Receptor Subtype | Affinity (Ki) | Reference |

| (-)-Deoxy-N-benzylnormetazocine | Sigma-2 | Approximates higher potency | nih.govresearchgate.net |

| (-)-Deoxy-N-benzylnormetazocine | Sigma-1 | Approximates lower potency | nih.govresearchgate.net |

| (-)-Deoxy-N-benzylnormetazocine | Opiate | Very low affinity | nih.govresearchgate.net |

| (+)-N-benzylnormetazocine | Sigma-2 | Approximates lower potency | nih.govresearchgate.net |

| (-)-Deoxypentazocine | Sigma-2 | Approximates highest potency | nih.govresearchgate.net |

Functional Assays for Receptor Activation and Efficacy Studies

Functional assays are employed to determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (produces an effect opposite to an agonist) after binding. nih.govthermofisher.com These assays can measure various cellular responses, such as changes in second messenger levels (e.g., cAMP), ion channel activity, or G-protein activation. nih.govinnoprot.com

For Deoxy-N-benzylnormetazocine, functional assays have been crucial in elucidating its role as a sigma receptor ligand. In studies involving intranigral microinjections in rats, (-)-Deoxy-N-benzylnormetazocine was shown to produce circling behavior, a motor effect. nih.gov The potency of this effect was greater than that of (+)-N-benzylnormetazocine but less than (-)-deoxypentazocine, aligning with their respective affinities for the σ2 receptor. nih.govresearchgate.net

Furthermore, the effects of (-)-Deoxy-N-benzylnormetazocine were not significantly reduced by the opiate antagonist naloxone, providing further evidence that its actions are not mediated by opiate receptors. nih.govresearchgate.net Additionally, systemic injections of (-)-Deoxy-N-benzylnormetazocine did not produce significant analgesic effects in the tail-flick test, which is consistent with its low affinity for opiate receptors. nih.govresearchgate.net These findings from functional assays strongly suggest that the motor effects induced by (-)-Deoxy-N-benzylnormetazocine are mediated through its interaction with σ2 receptors. nih.gov

Table 2: Functional Activity of Deoxy-N-benzylnormetazocine

| Assay | Compound | Observed Effect | Implied Receptor Mediation | Reference |

| Intranigral Microinjection (Circling Behavior) | (-)-Deoxy-N-benzylnormetazocine | Induced circling behavior | Sigma-2 | nih.gov |

| Naloxone Co-administration | (-)-Deoxy-N-benzylnormetazocine | Efficacy not reduced | Non-opiate | nih.govresearchgate.net |

| Tail Flick Test (Analgesia) | (-)-Deoxy-N-benzylnormetazocine | No marked analgesic effect | Non-opiate | nih.govresearchgate.net |

Cellular Mechanisms Modulated by Deoxy-N-benzylnormetazocine

The interaction of ligands with sigma receptors can modulate various intracellular signaling pathways. nih.gov Sigma-1 receptors, for instance, are known to be involved in regulating ion channel activity, apoptosis, and cell proliferation. mdpi.com They can translocate from the endoplasmic reticulum to other cellular compartments and influence calcium signaling. nih.gov

While specific studies detailing the cellular mechanisms modulated exclusively by Deoxy-N-benzylnormetazocine are limited, the broader context of sigma receptor ligands provides insight. Sigma ligands can influence cell cycle progression and migration in cancer cells. mdpi.com The activation of sigma-1 receptors can lead to an increase in mitochondrial bioenergetics in cancer cells. mdpi.com Conversely, some sigma ligands can induce apoptosis and autophagy. nih.gov The specific downstream effects often depend on the ligand's profile as an agonist or antagonist, the cell type, and the expression levels of sigma receptor subtypes. nih.govnih.gov Given that (-)-Deoxy-N-benzylnormetazocine shows a preference for σ2 receptors, its cellular effects are likely mediated through the pathways associated with this subtype, which have been implicated in cell proliferation and apoptosis. sigmaaldrich.com

In Vivo Pharmacological Characterization of Deoxy N Benzylnormetazocine in Animal Models

Assessment of Motor Function Modulation by Deoxy-N-benzylnormetazocine

The modulation of motor function is a key area of investigation for compounds interacting with sigma receptors, given the dense expression of these receptors in brain regions critical for motor control, such as the substantia nigra and striatum.

Sigma receptors are implicated in the regulation of motor function, largely through their modulation of dopaminergic and glutamatergic systems. nih.gov The sigma-2 receptor, in particular, has been a target of interest in the context of motor dysfunction, such as that observed in Parkinson's disease. nih.govnih.gov

Research indicates that antagonists of the sigma-2 receptor may offer therapeutic potential by alleviating neurotoxicity and neuronal dysfunction associated with motor disorders. nih.govnih.gov For instance, in models of Parkinson's disease, sigma-2 receptor antagonists have been shown to rescue neuronal deficits induced by α-synuclein oligomers, which are central to the disease's pathology. nih.govnih.gov This suggests that the sigma-2 receptor is a critical component in the cellular pathways that, when disrupted, lead to motor impairments. While Deoxy-N-benzylnormetazocine's specific effects are yet to be fully elucidated, its affinity for this receptor suggests it likely plays a role in modulating these motor pathways. The modulation of dopamine (B1211576) release by sigma receptor ligands further supports their importance in motor control. nih.gov

Neurochemical Effects and Dopaminergic System Modulation

The interaction of Deoxy-N-benzylnormetazocine with sigma receptors has significant implications for neurochemical signaling, especially within the brain's dopamine system.

Direct experimental evidence specifically linking Deoxy-N-benzylnormetazocine to the stimulation of tyrosine hydroxylase (TH) in the striatum is limited. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of dopamine, and its activity is a key determinant of dopamine levels. nih.gov However, some compounds that interact with sigma receptors, such as methamphetamine, have been shown to increase dopamine synthesis, which would inherently involve an upregulation of the TH-mediated pathway. wikipedia.org The regulation of TH activity is complex, involving phosphorylation at various sites, and changes in its expression can be indicative of both neurodegeneration and neuroplasticity. nih.gov Given the modulatory role of sigma receptors on dopaminergic neurons, it is plausible that ligands like Deoxy-N-benzylnormetazocine could influence TH activity, but further research is needed to establish this link.

Sigma receptor ligands have demonstrated a clear ability to modulate the release of dopamine from striatal neurons. nih.gov The nature of this modulation can be complex, with some ligands inhibiting and others enhancing dopamine release. For example, the benzomorphan (B1203429) (+)-pentazocine has been shown to inhibit the stimulated release of dopamine, an effect that is reversed by a sigma antagonist. nih.gov Conversely, other synthetic sigma ligands can enhance N-methyl-D-aspartate (NMDA)-stimulated dopamine release. nih.gov

The striatum's dopamine signals are crucial for motivation and motor learning and can be triggered by various inputs, including those from the prefrontal cortex which engage cholinergic interneurons. jneurosci.org The extensive axonal networks of dopamine neurons spread throughout the striatum, releasing dopamine from numerous sites. jneurosci.orgelifesciences.org By acting on sigma receptors located on these dopaminergic projections, Deoxy-N-benzylnormetazocine could influence the amount of dopamine released in response to neuronal activity, thereby impacting dopamine formation and turnover.

| Compound | Sigma Receptor Type | Effect on Stimulated DA Release | Reference |

|---|---|---|---|

| (+)-Pentazocine | Sigma-1 / Sigma-2 | Inhibition | nih.gov |

| SKF10,047 | Sigma-1 / Sigma-2 | Inhibition | nih.gov |

| PRE-084 (2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate hydrochloride) | Sigma-1 Agonist | Enhancement (in presence of (+)-pentazocine) | nih.gov |

Analgesic Activity Assessment in Animal Models

There is a growing body of evidence suggesting that sigma-2 receptor ligands possess significant analgesic properties, particularly in models of chronic and neuropathic pain. nih.govresearchgate.net Although studies on Deoxy-N-benzylnormetazocine are not specified, research on other selective sigma-2 receptor agonists provides strong evidence for the therapeutic potential of this class of compounds in pain management.

Putative sigma-2 receptor agonists have been shown to produce robust and long-lasting relief from mechanical hypersensitivity in the spared nerve injury (SNI) mouse model of neuropathic pain. nih.govacs.org For example, the sigma-2 agonist UKH-1114 provided relief for up to 48 hours after systemic administration, without causing motor impairment. nih.govacs.org This anti-allodynic effect was blocked by a sigma-2 receptor antagonist, confirming the receptor's involvement. nih.govacs.org

Another selective sigma-2 receptor ligand, CM-398, demonstrated significant antinociceptive and anti-allodynic effects across several acute and chronic pain models. mdpi.com These findings highlight that the sigma-2 receptor is a promising novel target for the development of analgesics. nih.govnih.gov The analgesic effects appear to be distinct from those of opioids, suggesting a different mechanism of action that could be beneficial for treating pain conditions that are often resistant to conventional therapies. researchgate.net

| Compound | Animal Model | Type of Pain | Observed Effect | Reference |

|---|---|---|---|---|

| UKH-1114 | Mouse Spared Nerve Injury (SNI) | Neuropathic | Relief of mechanical hypersensitivity | nih.govacs.org |

| DKR-1051 | Mouse Spared Nerve Injury (SNI) | Neuropathic | Relief of mechanical hypersensitivity | nih.govacs.org |

| CM-398 | Mouse Conditioned Place Preference (Operant Model) | Neuropathic | Dose-dependent antinociception | mdpi.com |

| FEM-1689 | Mouse Spared Nerve Injury (SNI) | Neuropathic | Anti-allodynic effect (absent in S2R knockout mice) | nih.gov |

Nociceptive Assays and Efficacy Evaluations

The analgesic potential of (-)-deoxy-N-benzylnormetazocine has been evaluated in rodent models using established nociceptive assays. In studies utilizing the tail-flick test, a common method for assessing acute thermal pain, systemic administration of (-)-deoxy-N-benzylnormetazocine failed to produce significant analgesic effects in rats nih.govresearchgate.net. This lack of a marked antinociceptive response is a key characteristic distinguishing it from classic opioid analgesics. nih.gov The primary findings from these efficacy evaluations are summarized below.

Table 1: Efficacy of (-)-deoxy-N-benzylnormetazocine in Nociceptive Assays

| Animal Model | Nociceptive Assay | Outcome |

|---|

Examination of Opioid-Independent Analgesic Pathways

Table 2: Evidence for Opioid-Independent Pathways of (-)-deoxy-N-benzylnormetazocine

| Line of Evidence | Observation | Implication |

|---|---|---|

| Receptor Binding | Very low affinity for opiate receptors. nih.gov | Lacks a key structural feature for opioid activity. nih.gov |

| Antagonist Challenge | Naloxone failed to reduce the compound's efficacy. nih.govresearchgate.net | Effects are not mediated by opioid receptors. nih.gov |

| Nociceptive Testing | Did not produce marked analgesia in the tail-flick test. nih.govresearchgate.net | Does not engage classic opioid antinociceptive pathways. |

Behavioral Phenotyping and Pharmacological Profiles in Animal Models

The behavioral effects of (-)-deoxy-N-benzylnormetazocine have been characterized primarily through its motor effects in rats. Following intranigral microinjections, the compound was shown to induce circling behavior. nih.govresearchgate.net This behavioral response was dose-dependent and used to establish a rank order of potency relative to other novel benzomorphans. The observed order was: (-)-deoxypentazocine > (-)-deoxy-N-benzylnormetazocine > (+)-N-benzylnormetazocine. nih.govresearchgate.net

The pharmacological profile underlying this behavioral phenotype points towards the involvement of sigma receptors. The potency of these benzomorphans in producing circling behavior correlates well with their binding affinities for sigma-2 (σ₂) receptors, but not for sigma-1 (σ₁) receptors. nih.govresearchgate.net This suggests that the motor effects observed are mediated by sigma-2 receptors. nih.gov This compound, along with its analogs, is noted for its substantial selectivity for the sigma-2 receptor subtype over the sigma-1 subtype. researchgate.net

Table 3: Behavioral Phenotyping of (-)-deoxy-N-benzylnormetazocine

| Animal Model | Assay | Behavioral Outcome |

|---|

| Opiate Receptors | Very low affinity; effects are not blocked by naloxone. nih.govresearchgate.net | Effects are independent of opiate receptor interaction. |

Analytical Methodologies for Detection and Quantification of Deoxy N Benzylnormetazocine

Chromatographic Techniques: A Lack of Specific Applications

Chromatographic techniques, fundamental to the separation and analysis of chemical compounds, have not been specifically applied to Deoxy-N-benzylnormetazocine in any published research found.

Gas Chromatography (GC) Applications

While Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds, there are no documented instances of its use for the analysis of Deoxy-N-benzylnormetazocine. The development of a GC-based method would necessitate the investigation of suitable derivatization agents to enhance the compound's volatility and thermal stability, as well as the optimization of column type, temperature programming, and detector selection. However, no such studies have been reported.

High-Performance Liquid Chromatography (HPLC) Applications

Similarly, High-Performance Liquid Chromatography (HPLC), a versatile technique for the separation of a wide range of compounds, has no published applications for the analysis of Deoxy-N-benzylnormetazocine. The development of an HPLC method would require systematic investigation into optimal mobile phase composition, stationary phase chemistry (e.g., reversed-phase, normal-phase), and detector settings. Without empirical data, it is not possible to specify these parameters. A reversed-phase HPLC method could potentially be developed for maprotiline (B82187) and its desmethylated metabolite, which are structurally related, suggesting a possible starting point for future research on Deoxy-N-benzylnormetazocine nih.gov.

Advanced Spectrometric Detection Methods: No Specific Data Available

Advanced spectrometric methods, often coupled with chromatographic separation, provide high sensitivity and selectivity for compound identification. However, the application of these powerful techniques to Deoxy-N-benzylnormetazocine has not been detailed in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique widely used for the identification and quantification of various compounds. nih.govgoogle.com The analysis of other nitrogen-containing compounds often involves derivatization to improve their chromatographic behavior. nih.gov However, no specific GC-MS or GC-MS/MS methods, including details on ionization techniques, mass fragmentation patterns, or selected reaction monitoring (SRM) transitions, have been published for Deoxy-N-benzylnormetazocine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone of modern analytical chemistry, offering high sensitivity and specificity for a vast array of analytes. nih.govnih.govekb.egresearchgate.netscielo.br Despite its broad applicability, there is no published research detailing the use of LC-MS/MS for the detection and quantification of Deoxy-N-benzylnormetazocine. The development of such a method would involve the optimization of chromatographic conditions and mass spectrometric parameters, such as the choice of ionization source (e.g., electrospray ionization), precursor and product ion selection, and collision energies.

Other Detection Principles: Unexplored Avenues

Other detection principles that could potentially be applied for the analysis of Deoxy-N-benzylnormetazocine remain unexplored in the context of this specific compound. These include:

UV-Vis Spectroscopy: While a common detector for HPLC, the specific UV-Vis absorption spectrum of Deoxy-N-benzylnormetazocine, including its maximum absorption wavelength (λmax) and molar absorptivity, has not been reported. For structurally similar compounds like maprotiline, UV detection at 205 nm has been utilized. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence properties of Deoxy-N-benzylnormetazocine are unknown. An investigation into its excitation and emission spectra would be necessary to determine the feasibility of this detection method.

Electrochemical Detection: Electrochemical methods can offer high sensitivity for electroactive compounds. However, the electrochemical behavior of Deoxy-N-benzylnormetazocine has not been characterized, and therefore, no electrochemical detection methods have been developed.

Table 1: Chromatographic Methods for Deoxy-N-benzylnormetazocine

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|

Table 2: Spectrometric Methods for Deoxy-N-benzylnormetazocine

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|

Table 3: Other Detection Methods for Deoxy-N-benzylnormetazocine

| Technique | Principle | Key Parameters | Reference |

|---|

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The accurate quantification of Deoxy-N-benzylnormetazocine in biological matrices, such as plasma, urine, or tissue homogenates, is contingent upon meticulous sample preparation. The primary objectives of sample preparation are to isolate the analyte from interfering endogenous substances, pre-concentrate it to detectable levels, and render it compatible with the chosen analytical instrument. nih.gov Given the complexity of biological samples, which contain proteins, salts, lipids, and other organic molecules, a robust sample preparation strategy is crucial for achieving reliable and reproducible results. rdd.edu.iq

Commonly employed sample preparation techniques in bioanalysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rdd.edu.iqnih.gov The choice of method depends on the physicochemical properties of Deoxy-N-benzylnormetazocine, the nature of the biological matrix, the required limit of quantification, and the analytical technique being used (e.g., Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)).

Protein Precipitation (PPT) is a straightforward and rapid method often used for plasma or serum samples. researchgate.netnih.gov It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected or further processed. While simple, PPT may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org For a basic compound like Deoxy-N-benzylnormetazocine, the pH of the aqueous phase can be adjusted to suppress its ionization, thereby promoting its partitioning into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. LLE is effective at removing non-volatile salts and highly polar interferences. orientjchem.org

Solid-Phase Extraction (SPE) is a highly selective and versatile technique that can provide cleaner extracts and higher concentration factors compared to PPT and LLE. preprints.org SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For Deoxy-N-benzylnormetazocine, reversed-phase (e.g., C18) or cation-exchange sorbents could be employed based on its polarity and basic nature. preprints.org Weak cation-exchange SPE, in particular, is effective for concentrating compounds with amine groups from biological fluids. preprints.org

Table 1: Comparison of Sample Preparation Techniques for Deoxy-N-benzylnormetazocine Analysis

| Technique | Principle | Advantages | Disadvantages | Applicability for Deoxy-N-benzylnormetazocine |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Denaturation and removal of proteins using an organic solvent. | Fast, simple, low cost. | Less clean extract, potential for significant matrix effects. | Suitable for rapid screening or when high sensitivity is not required. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. | Good removal of salts and polar interferences, relatively inexpensive. | Labor-intensive, requires larger volumes of organic solvents. | Effective for cleaning samples; pH adjustment can optimize recovery. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | High selectivity, clean extracts, high recovery and concentration factors, amenable to automation. | More expensive, method development can be complex. | Ideal for achieving low limits of quantification and minimizing matrix effects, especially using cation-exchange or mixed-mode sorbents. |

In addition to sample cleanup, derivatization may be employed to enhance the analytical properties of Deoxy-N-benzylnormetazocine. Derivatization is a chemical modification of the analyte to produce a new compound with improved volatility, thermal stability, chromatographic retention, or detectability. researchgate.net This is particularly relevant for GC-MS analysis, where analytes must be volatile and thermally stable. For LC-MS/MS, derivatization is less common but can be used to improve ionization efficiency and chromatographic peak shape. nih.gov

For benzomorphan (B1203429) structures, derivatization is often targeted at polar functional groups. Although Deoxy-N-benzylnormetazocine lacks a phenolic hydroxyl group present in many other benzomorphans like pentazocine (B1679294) or cyclazocine, its potential metabolites could be hydroxylated. nih.gov In such cases, derivatization would be essential for their analysis by GC-MS. Common derivatization strategies include:

Silylation: This process replaces active hydrogen atoms in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases volatility and thermal stability. researchgate.net

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to introduce fluoroacyl groups. This not only increases volatility but also enhances detection sensitivity when using an electron capture detector (ECD) or mass spectrometry.

Studies on related benzomorphan compounds have utilized derivatization to identify metabolites. For instance, permethylation has been used to analyze glucuronide conjugates of benzomorphans by GC-MS, demonstrating the utility of derivatization in characterizing metabolic pathways. nih.gov

Table 2: Potential Derivatization Strategies for Deoxy-N-benzylnormetazocine and its Metabolites

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Purpose | Primary Analytical Technique |

|---|---|---|---|---|

| Silylation | BSTFA, MSTFA | Hydroxyl (-OH), secondary amine (>NH) | Increase volatility and thermal stability. | GC-MS |

| Acylation | TFAA, PFPA, HFAA | Hydroxyl (-OH), secondary amine (>NH) | Increase volatility and enhance detector response. | GC-MS |

| Permethylation | Dimethylsulfoxide anion and methyl iodide | Hydroxyl (-OH), Glucuronic acid moiety | Enables analysis of non-volatile glucuronide conjugates. | GC-MS |

The selection of an appropriate sample preparation and derivatization strategy is critical for developing a robust and sensitive analytical method for Deoxy-N-benzylnormetazocine. For LC-MS/MS analysis, a combination of protein precipitation followed by SPE or LLE would likely provide the necessary selectivity and sensitivity without the need for derivatization. For GC-MS based methods, a derivatization step such as silylation or acylation following extraction would be indispensable.

Theoretical and Computational Studies on Deoxy N Benzylnormetazocine

Molecular Modeling and Docking Studies of Receptor Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand to its receptor. For Deoxy-N-benzylnormetazocine, these studies are essential for understanding its interactions with key biological targets, such as opioid and sigma receptors, which are common targets for normetazocine-based compounds. nih.govcnr.it

Docking simulations involve placing the three-dimensional structure of Deoxy-N-benzylnormetazocine into the binding site of a receptor's crystal structure. Algorithms then calculate the most favorable binding poses, or conformations, and score them based on the predicted binding energy. These studies can reveal crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex.

For instance, studies on structurally related N-substituted (-)-cis-N-normetazocine derivatives have successfully used molecular modeling to confirm their docking poses within the mu-opioid receptor (MOR) binding pocket. nih.gov These models show that the N-substituent, which in this case is a benzyl (B1604629) group, plays a critical role in determining the affinity and selectivity for different opioid receptor subtypes. mdpi.com Docking studies of similar compounds at the sigma-1 (σ1) receptor have highlighted the importance of an electrostatic interaction between the ligand's basic nitrogen and the receptor's Glu172 residue, a key feature for high-affinity binding.

The insights gained from these docking studies are summarized in the table below, illustrating the types of interactions that would be investigated for Deoxy-N-benzylnormetazocine.

| Interaction Type | Potential Interacting Residues (Example Receptors) | Significance in Binding |

| Electrostatic (Salt Bridge) | Asp147 (MOR), Glu172 (σ1 Receptor) | Anchors the ligand's protonated nitrogen in the binding pocket, crucial for affinity. |

| Hydrogen Bonding | Tyr326 (MOR), Asn127 (MOR) | Provides specificity and contributes to the stability of the binding pose. |

| Hydrophobic Interactions | Trp293, Tyr148 (MOR); Leu105, Leu95 (σ1 Receptor) | The benzyl group likely engages in these interactions, enhancing binding affinity. |

| π-π Stacking | His297 (MOR), Tyr103 (σ1 Receptor) | Interaction between the aromatic rings of the ligand and receptor residues. |

This table is illustrative and based on findings for related normetazocine compounds.

By analyzing these interactions, researchers can rationalize the compound's observed pharmacological activity and design modifications to the Deoxy-N-benzylnormetazocine structure to enhance its binding affinity and selectivity for a desired target.

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and conformational landscape of molecules with high accuracy. For Deoxy-N-benzylnormetazocine, these methods are vital for understanding its intrinsic properties, which ultimately govern its interaction with receptors.

Conformational analysis is a key application of these calculations. A molecule's three-dimensional shape is not static; it exists as an ensemble of different conformations. The biologically active conformation—the one that binds to the receptor—is not necessarily the lowest energy conformation in isolation. Quantum chemical calculations can map the potential energy surface of the molecule by rotating its flexible bonds, such as the bond connecting the benzyl group to the nitrogen atom. This allows for the identification of stable, low-energy conformers.

These studies provide critical data on:

Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles for the most stable conformations.

Energy Barriers: The energy required to transition between different conformations.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

A theoretical study of conformationally flexible molecules like mefenamic acid has shown how different conformers can be present in various physical states, which is crucial for understanding their behavior. semanticscholar.org For Deoxy-N-benzylnormetazocine, understanding the preferred orientation of the N-benzyl group is crucial, as this moiety will occupy a specific sub-pocket within the receptor.

| Parameter | Description | Relevance to Receptor Binding |

| Dihedral Angle Scan | Calculation of energy changes upon rotation around key single bonds. | Identifies low-energy conformations and the flexibility of the N-benzyl substituent. |

| HOMO/LUMO Energy Gap | The energy difference between the highest and lowest molecular orbitals. | Relates to the molecule's polarizability and ability to participate in charge-transfer interactions with the receptor. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface. | Visualizes electron-rich (negative) and electron-poor (positive) regions, predicting sites for electrostatic interactions. |

These quantum chemical insights are invaluable for parameterizing the molecular mechanics force fields used in the docking studies described in the previous section, leading to more accurate and reliable predictions of binding modes.

In Silico Predictions of Receptor Interactions and Pharmacological Profiles

In silico methods encompass a broad range of computational techniques used to predict the pharmacological properties of a compound before it is synthesized or tested experimentally. These predictions are crucial for prioritizing drug candidates and identifying potential liabilities early in the drug discovery process.

For Deoxy-N-benzylnormetazocine, these predictions would focus on two main areas: its likely receptor interactions and its pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).

Prediction of Receptor Interactions: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the binding affinity of Deoxy-N-benzylnormetazocine for various receptors. These models are built using datasets of existing compounds with known activities and molecular descriptors that quantify physicochemical properties. By inputting the descriptors for Deoxy-N-benzylnormetazocine, its activity can be estimated.

Commonly predicted properties include:

Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and the likelihood of oral bioavailability.

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Determines if the compound can enter the brain to act on CNS targets.

Intestinal Absorption: Predicts how well the compound is absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Indicates potential for drug-drug interactions.

A hypothetical in silico pharmacological profile for Deoxy-N-benzylnormetazocine is presented below.

| Property | Predicted Value/Outcome | Implication |

| Molecular Weight | ~321 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 3.0 - 4.0 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule (≤ 10) |

| BBB Permeability | High | Likely to cross the blood-brain barrier and act on CNS targets. |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| CYP2D6 Inhibition | Possible Inhibitor | Potential for metabolic drug-drug interactions needs to be monitored. |

The data in this table are hypothetical and serve as an example of a typical in silico ADME prediction.

These predictive models, combining insights from molecular docking and quantum chemistry, provide a comprehensive theoretical evaluation of Deoxy-N-benzylnormetazocine, guiding further experimental investigation and rational drug design.

Future Research Directions and Unexplored Avenues for Deoxy N Benzylnormetazocine

Elucidation of Comprehensive Pharmacological Profiles and Receptor Selectivity

A primary focus of future research will be to build a more comprehensive pharmacological profile of Deoxy-N-benzylnormetazocine. Initial binding assays have demonstrated that the (+)-enantiomer, (+)-N-Benzyl-N-normetazocine, possesses a high affinity for sigma receptors with subnanomolar Ki values. nih.gov Notably, it exhibits a pronounced selectivity for sigma receptors over phencyclidine (PCP) and mu (µ) opioid receptors. nih.gov

Research has shown a greater than 14,000-fold selectivity for the sigma receptor relative to the PCP receptor and a 2,400-fold selectivity over the mu opioid receptor. nih.gov The enantiomers of N-benzylnormetazocine also display stereoselectivity for the sigma site, with the (+)-isomer having a 55-fold higher selectivity than its (-)-counterpart. nih.gov In contrast, the (-)-deoxy counterparts show very low affinity for opiate receptors, which is consistent with the understanding that the phenolic hydroxyl group is crucial for typical opiate activity.

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity Fold (vs. PCP) | Selectivity Fold (vs. µ-opioid) |

|---|---|---|---|---|

| (+)-N-Benzyl-N-normetazocine | Sigma | 0.67 | >14,000 | >2,400 |

| (+)-N-Benzyl-N-normetazocine | PCP | >9,500 | - | - |

| (+)-N-Benzyl-N-normetazocine | µ-opioid | >1,600 | - | - |

Future studies should aim to expand upon this initial profile by screening Deoxy-N-benzylnormetazocine against a wider panel of receptors and subtypes to uncover any previously unidentified interactions and to more fully characterize its selectivity.

Further Investigation of Sigma Receptor Subtype Specificity and Functional Roles

The classification of sigma receptors into sigma-1 and sigma-2 subtypes necessitates a deeper investigation into the specificity of Deoxy-N-benzylnormetazocine for each. researchgate.net These subtypes have distinct tissue distributions and pharmacological profiles. researchgate.net Evidence suggests that the motor effects of certain (-)-deoxybenzomorphans, including (-)-deoxy-N-benzylnormetazocine, may be mediated by sigma-2 receptors. Studies involving intranigral microinjections in rats, which induced circling behavior, showed a potency rank order that correlates with affinities for sigma-2 receptors but not sigma-1 receptors. nih.gov

The functional roles of sigma receptors are diverse, involving the modulation of intracellular calcium signaling, ion channels, and various neurotransmitter systems. nih.gov Given that Deoxy-N-benzylnormetazocine interacts with these receptors, future research should explore its functional effects. For instance, sigma-1 receptor activation is known to modulate N-methyl-D-aspartate (NMDA) receptors, which are pivotal in processes like synaptic plasticity and pain sensitization. nih.gov Investigating whether Deoxy-N-benzylnormetazocine acts as an agonist or antagonist at each sigma receptor subtype and elucidating the downstream functional consequences of these interactions will be a critical avenue of research.

Deoxy-N-benzylnormetazocine as a Molecular Probe for Receptor Systems

The high affinity and selectivity of certain forms of N-benzylnormetazocine for sigma receptors make them excellent candidates for development as molecular probes. The radiolabeled version, (+)-[11C]-cis-N-benzyl-normetazocine, has been successfully used to study sigma receptors in the living brain using positron emission tomography (PET). nih.gov This radioligand has demonstrated high uptake in the brain, and its distribution is consistent with the known density of sigma receptors. nih.gov

Pretreatment with various known sigma ligands has been shown to inhibit the binding of [11C]-(+)-NBnNM in a dose-dependent manner, confirming its specific binding to sigma receptors in vivo. nih.gov Importantly, its binding is not significantly affected by blockers of dopamine (B1211576) D2 or PCP receptors, further highlighting its selectivity. nih.gov This positions Deoxy-N-benzylnormetazocine and its derivatives as valuable tools for in vivo imaging studies to explore the distribution, density, and function of sigma receptors in both healthy and pathological conditions.

Exploration of Novel Mechanisms of Action Beyond Classical Opioid and Sigma Receptors

While the primary focus of research on Deoxy-N-benzylnormetazocine has been its interaction with opioid and sigma receptors, the possibility of other mechanisms of action remains an intriguing and largely unexplored area. The complexity of the central nervous system and the promiscuous nature of some psychoactive molecules suggest that Deoxy-N-benzylnormetazocine could have unidentified molecular targets. Future research endeavors should include broad screening assays to identify potential novel binding sites or interactions with other signaling pathways. Unraveling such mechanisms would not only provide a more complete picture of the compound's pharmacological profile but could also open up new therapeutic possibilities.

Synthesis and Evaluation of Next-Generation Analogues with Tailored Receptor Selectivity and Pharmacological Properties

The normetazocine scaffold is a versatile platform for designing molecules with specific receptor affinities and pharmacological effects. Research into N-substituted N-normetazocine analogues has been instrumental in understanding structure-activity relationships. nih.gov Studies on other (−)-cis-N-normetazocine derivatives have shown that modifications to the N-substituent can significantly alter the affinity and activity profile at different opioid receptor subtypes, such as the mu (µ) and kappa (κ) opioid receptors. nih.gov

Building on this knowledge, the future synthesis of next-generation analogues of Deoxy-N-benzylnormetazocine could be strategically designed to fine-tune receptor selectivity. For example, by modifying the N-benzyl group or other parts of the molecule, it may be possible to create analogues with enhanced selectivity for either sigma-1 or sigma-2 receptors, or to develop compounds with a desired dual-receptor profile. These new chemical entities would then require thorough evaluation to determine their binding affinities and functional activities, potentially leading to the development of more precise research tools or novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.